molecular formula C15H19N3O3 B1390943 1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid CAS No. 1094373-45-1

1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1390943
CAS No.: 1094373-45-1
M. Wt: 289.33 g/mol
InChI Key: KWCUEZZELSWOLA-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds that are notable for their diverse biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological significance, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring substituted with a propyl group at the 5-position and an isopropoxyphenyl group at the 1-position. The carboxylic acid group at the 4-position enhances its reactivity and potential for forming hydrogen bonds.

Property Value
IUPAC Name 1-(4-Isopropoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Molecular Formula C15H19N3O3
Molecular Weight 273.33 g/mol
CAS Number 1097050-94-6

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities. Specific investigations into this compound have highlighted its potential in various therapeutic areas:

Antimicrobial Activity

Studies have shown that triazoles can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme activity critical for microbial survival.

Anticancer Properties

Recent research has focused on the anticancer potential of triazole derivatives. In vitro studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of signaling pathways such as PI3K/Akt and MAPK.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways, leading to reduced enzymatic activity.
  • Receptor Modulation : The presence of the carboxylic acid group enhances binding affinity to receptors, potentially modulating their activity.
  • Reactive Oxygen Species (ROS) Interaction : Some studies suggest that these compounds may influence ROS levels, contributing to their cytotoxic effects against cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:

Compound Biological Activity Notable Features
1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acidAntimicrobial, AnticancerLacks isopropoxy group
5-propyl-1H-1,2,3-triazole-4-carboxylic acidAnticancerNo phenyl substitution
1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazoleAntimicrobialLacks carboxylic acid group

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted a series of triazole derivatives that exhibited potent anticancer activity against various human cancer cell lines. The study found that modifications in substituents significantly influenced biological activity and selectivity towards cancer cells .
  • Antimicrobial Activity : Another investigation focused on a related triazole compound demonstrated effective inhibition against gram-positive and gram-negative bacteria. The study emphasized structure-activity relationships that could guide future synthesis of more potent antimicrobial agents .

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)-5-propyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-5-13-14(15(19)20)16-17-18(13)11-6-8-12(9-7-11)21-10(2)3/h6-10H,4-5H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCUEZZELSWOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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